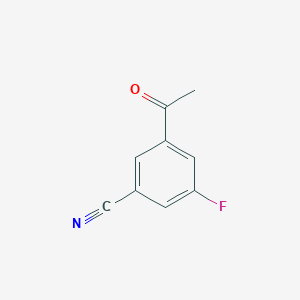

3-Acetyl-5-fluorobenzonitrile

Description

Structure

3D Structure

Properties

CAS No. |

105515-21-7 |

|---|---|

Molecular Formula |

C9H6FNO |

Molecular Weight |

163.15 g/mol |

IUPAC Name |

3-acetyl-5-fluorobenzonitrile |

InChI |

InChI=1S/C9H6FNO/c1-6(12)8-2-7(5-11)3-9(10)4-8/h2-4H,1H3 |

InChI Key |

NVTOIWPMCLKTFC-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC(=CC(=C1)C#N)F |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)C#N)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Acetyl 5 Fluorobenzonitrile and Its Analogues

Precursor Synthesis and Building Blocks for Acetyl- and Fluorobenzonitrile Frameworks

The synthesis of complex aromatic compounds like 3-acetyl-5-fluorobenzonitrile relies on the efficient preparation of its core structures and the strategic introduction of its key functional groups.

Strategies for Constructing the Fluorobenzonitrile Core

The fluorobenzonitrile scaffold is a critical precursor, and its synthesis can be achieved through several established methods. A dominant strategy is the nucleophilic aromatic substitution, specifically the halogen exchange (Halex) reaction. This method typically involves the displacement of a chlorine atom from a corresponding chlorobenzonitrile with a fluoride (B91410) ion. researchgate.netgoogle.com Alkali metal fluorides, such as potassium fluoride (KF), are commonly used as the fluoride source in high-boiling point aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO), sulfolane, or 1,3-dimethyl-2-imidazolidone (DMI). researchgate.netprepchem.com To enhance reaction efficiency, phase-transfer catalysts, including quaternary ammonium (B1175870) compounds, may be employed to improve the solubility and reactivity of the fluoride salt. google.comgoogle.com

Another classic approach is the Balz-Schiemann reaction, which is particularly useful for introducing a single fluorine atom onto the aromatic ring. google.com This process begins with an aminobenzonitrile, which undergoes diazotization followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to yield the fluorobenzonitrile.

The following table summarizes key strategies for fluorobenzonitrile synthesis.

Table 1: Synthetic Strategies for the Fluorobenzonitrile Core

| Method | Starting Material Example | Reagents | Key Features |

|---|---|---|---|

| Halogen Exchange (Halex) | 4-Chlorobenzonitrile | Potassium Fluoride (KF), Aprotic Polar Solvent (e.g., DMI) | Widely used in industry; suitable for activated systems. researchgate.net |

| Balz-Schiemann Reaction | Aminobenzonitrile | NaNO₂, HBF₄, Heat | Classic method for single fluorine introduction. google.com |

| From Sulfonyl Chlorides | 2-Cyanobenzenesulfonyl chloride | Potassium Fluoride (KF), Sulfolane | An alternative route to specific isomers. prepchem.com |

Introduction of the Acetyl and Fluoro Moieties on Aromatic Rings

The installation of the acetyl and fluoro groups onto an aromatic precursor is a pivotal step in the synthesis of the target molecule. The methods for introducing these groups are fundamental in organic chemistry.

Introduction of the Acetyl Group: The most prevalent method for attaching an acetyl group to an aromatic ring is the Friedel-Crafts acetylation. careers360.com This electrophilic aromatic substitution reaction involves treating the aromatic substrate with an acetylating agent, typically acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃). chemcess.comhumpath.com The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. chemcess.com The reactivity of the aromatic substrate is crucial; electron-donating groups enhance the reaction rate, while electron-withdrawing groups, such as the nitrile group, deactivate the ring and can make the reaction more challenging. chemcess.commsu.edu

Introduction of the Fluoro Group: Beyond the methods used to construct the fluorobenzonitrile core, direct fluorination of an existing aromatic ring can be achieved through electrophilic fluorination. This modern approach utilizes reagents that act as a source of an electrophilic fluorine equivalent ("F⁺"). acs.org Examples of such reagents include N-fluoropyridinium salts and tetrafluorammonium tetrafluoroborate (NF₄BF₄). google.comdtic.mildtic.mil These powerful fluorinating agents can substitute a hydrogen atom on an aromatic ring with fluorine, often with high efficiency, particularly on activated systems. acs.org

The table below outlines common methods for introducing these functional groups.

Table 2: Methods for Introducing Acetyl and Fluoro Groups on Aromatic Rings

| Functional Group | Method | Reagents | Mechanism |

|---|---|---|---|

| Acetyl (-COCH₃) | Friedel-Crafts Acetylation | Acetyl chloride/anhydride, AlCl₃ | Electrophilic Aromatic Substitution careers360.comchemcess.com |

| Fluoro (-F) | Electrophilic Fluorination | NF₄BF₄, HF | Electrophilic Aromatic Substitution dtic.mildtic.mil |

| Fluoro (-F) | Nucleophilic Aromatic Substitution | Potassium Fluoride (KF) | SₙAr (on activated rings with a leaving group) google.com |

Direct Synthetic Routes to this compound

While general strategies provide the building blocks, direct routes to acetyl-fluorobenzonitrile derivatives involve the specific combination and sequence of these reactions.

Established Reaction Pathways for Acetyl-fluorobenzonitrile Derivatives

The synthesis of specific isomers of acetyl-fluorobenzonitrile often requires multi-step sequences tailored to control the regiochemistry of substitution. For instance, the synthesis of the related compound, 4-acetyl-3-fluorobenzonitrile, has been reported starting from 1-(4-bromo-2-fluorophenyl)ethanone and ethyl cyanoacetate. chemicalbook.com This approach indicates a strategy where the acetyl and fluoro-substituted ring is already formed, and the nitrile group is introduced subsequently, likely through a metal-catalyzed cyanation or a condensation-based pathway.

A plausible and established route to this compound could involve the Friedel-Crafts acetylation of 3-fluorobenzonitrile (B1294923). In this reaction, the directing effects of the existing substituents would govern the position of the incoming acetyl group. The fluorine atom is an ortho-, para-director, while the nitrile group is a meta-director. The combined influence would direct the acetylation to position 5 of the 3-fluorobenzonitrile ring, leading to the desired product.

Development of Novel and Efficient Synthetic Protocols for Acetyl-fluorobenzonitriles

Modern synthetic chemistry seeks to improve upon established methods by enhancing efficiency, reducing environmental impact, and simplifying procedures. Novel protocols applicable to the synthesis of acetyl-fluorobenzonitriles include the use of advanced catalytic systems. For example, improvements in Friedel-Crafts reactions involve replacing traditional Lewis acids with more recyclable and environmentally benign solid acid catalysts.

Furthermore, modern cross-coupling reactions offer powerful alternatives. A potential novel route to this compound could involve a palladium-catalyzed cyanation of a 3-acetyl-5-fluorobromobenzene precursor. Such methods are often characterized by mild reaction conditions and high functional group tolerance. The application of techniques like microwave-assisted synthesis can dramatically reduce reaction times and improve yields for key steps like halogen exchange or cross-coupling reactions. researchgate.net

Synthetic Transformations of this compound for Derivatization

This compound possesses two highly versatile functional groups—a ketone and a nitrile—that serve as handles for a wide range of synthetic transformations to generate diverse derivatives.

The acetyl group can undergo numerous reactions characteristic of ketones. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165). msu.edu Conversely, the acetyl group can be oxidized to a carboxylic acid moiety through reactions such as the Baeyer-Villiger oxidation. smolecule.com The α-protons of the acetyl group are acidic and can be deprotonated to form an enolate, which can then participate in various carbon-carbon bond-forming reactions, including aldol (B89426) condensations.

The nitrile group is also a valuable functional moiety. It can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid, with the corresponding amide often being an isolable intermediate. Reduction of the nitrile group, typically with powerful reducing agents like lithium aluminum hydride or via catalytic hydrogenation, provides a primary amine. smolecule.com

The following table details some of the key derivatization reactions.

Table 3: Potential Synthetic Transformations of this compound

| Functional Group | Transformation | Product Functional Group | Example Reagents |

|---|---|---|---|

| Acetyl (Ketone) | Reduction | Secondary Alcohol | Sodium borohydride (NaBH₄) |

| Acetyl (Ketone) | Oxidation | Carboxylic Acid | Potassium permanganate (B83412) (KMnO₄) smolecule.com |

| Nitrile (-CN) | Hydrolysis | Carboxylic Acid | H₃O⁺ or OH⁻, Heat |

| Nitrile (-CN) | Reduction | Primary Amine | Lithium aluminum hydride (LiAlH₄) smolecule.com |

Modifications at the Acetyl Group (e.g., Reduction to Alcohol)

The acetyl group is a versatile functional handle that can undergo a variety of transformations. A primary modification is its reduction to form the corresponding alcohol, 1-(3-cyano-5-fluorophenyl)ethanol. This conversion is typically achieved using hydride-based reducing agents.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing the acetyl group. harvard.edu However, it will also reduce the nitrile functionality to a primary amine. harvard.edulibretexts.org For a selective reduction of the acetyl group while preserving the nitrile, milder reagents are necessary. Sodium borohydride (NaBH₄) is often the reagent of choice for such selective transformations, as it readily reduces ketones but is generally unreactive towards nitriles under standard conditions.

Table 1: Reagents for Acetyl Group Reduction

| Reagent | Selectivity | Product with this compound |

| Sodium Borohydride (NaBH₄) | Reduces ketones/aldehydes | 1-(3-cyano-5-fluorophenyl)ethanol |

| Lithium Aluminum Hydride (LiAlH₄) | Reduces ketones, esters, nitriles, etc. | 1-(3-(aminomethyl)-5-fluorophenyl)ethan-1-ol |

The resulting secondary alcohol can be further functionalized, for instance, through oxidation back to the ketone, esterification, or conversion to an alkyl halide for subsequent substitution reactions.

Reactions Involving the Nitrile Functionality

The nitrile group (–C≡N) is a valuable precursor for several important functional groups, including carboxylic acids, amines, and ketones. libretexts.orgchemistrysteps.com

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid (3-acetyl-5-fluorobenzoic acid) under either acidic or basic conditions, typically with heating. libretexts.org The reaction proceeds through an amide intermediate (3-acetyl-5-fluorobenzamide). chemistrysteps.com

Reduction: Catalytic hydrogenation or reduction with strong hydride reagents like LiAlH₄ converts the nitrile group into a primary amine (3-acetyl-5-fluorobenzylamine). youtube.com This reaction provides a route to introduce a basic, nucleophilic aminomethyl group.

Reaction with Organometallic Reagents: Grignard reagents or organolithium compounds can add to the electrophilic carbon of the nitrile. chemistrysteps.comyoutube.com The initial reaction forms an imine salt intermediate, which upon acidic workup, hydrolyzes to a ketone. chemistrysteps.com For example, reacting this compound with methylmagnesium bromide would, after hydrolysis, yield 1-(3-acetyl-5-fluorophenyl)ethan-1-one.

Table 2: Transformations of the Nitrile Group

| Reaction Type | Reagents | Resulting Functional Group |

| Acidic Hydrolysis | H₃O⁺, heat | Carboxylic Acid |

| Basic Hydrolysis | 1. NaOH, heat; 2. H₃O⁺ | Carboxylic Acid |

| Reduction | 1. LiAlH₄; 2. H₂O | Primary Amine |

| Grignard Addition | 1. R-MgBr; 2. H₃O⁺ | Ketone |

Electrophilic and Nucleophilic Aromatic Substitution on the Fluorobenzonitrile Ring

The reactivity of the aromatic ring in this compound towards substitution is dictated by the electronic effects of its substituents.

Given this substitution pattern, electrophilic attack is significantly disfavored. If forced, the incoming electrophile would be directed to the positions meta to the acetyl and nitrile groups (C4 and C6) and ortho to the fluorine atom (C4 and C6). Thus, any substitution would be expected to occur at the C4 or C6 positions, though harsh reaction conditions would be required.

Nucleophilic Aromatic Substitution (SNAr): Aromatic rings that are electron-deficient are activated towards nucleophilic attack. wikipedia.orgchemistrysteps.com The presence of the strongly electron-withdrawing acetyl and nitrile groups makes the ring in this compound a candidate for SNAr. vapourtec.commasterorganicchemistry.com The fluorine atom, being a good leaving group in SNAr reactions, can be displaced by a suitable nucleophile. youtube.com For the reaction to proceed, the negative charge of the intermediate (Meisenheimer complex) must be stabilized by the electron-withdrawing groups, which is most effective when they are positioned ortho or para to the leaving group. chemistrysteps.comyoutube.com In this molecule, the acetyl group is para to the fluorine, and the nitrile group is ortho, providing strong activation for the displacement of the fluoride ion.

Table 3: Aromatic Substitution Reactions

| Reaction Type | Ring Activation | Directing Effects | Likely Position of Attack/Substitution |

| Electrophilic (EAS) | Strongly Deactivated | -COCH₃ (meta), -CN (meta), -F (ortho, para) | C4, C6 (if reaction occurs) |

| Nucleophilic (SNAr) | Strongly Activated | -COCH₃ and -CN stabilize negative intermediate | C5 (Displacement of Fluorine) |

Transition-Metal-Catalyzed Coupling Reactions Utilizing Fluorobenzonitrile Intermediates

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Fluorobenzonitrile derivatives can serve as key intermediates in these transformations.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction typically couples an organoboron compound with an aryl halide or triflate to form a C-C bond. nih.govmdpi.com To synthesize analogues of this compound, a precursor such as 3-bromo-5-fluorobenzonitrile (B1333829) could be coupled with an appropriate boronic acid or ester containing an acetyl moiety. Alternatively, the fluorine atom itself can sometimes participate in cross-coupling reactions, although this requires specific catalytic systems due to the strength of the C-F bond.

Buchwald-Hartwig Amination: This is another palladium-catalyzed reaction used to form C-N bonds by coupling an amine with an aryl halide or triflate. wikipedia.org An analogue of this compound could be synthesized by coupling an amine with a dihalogenated precursor. For instance, reacting 3-bromo-5-fluorobenzonitrile with an amine under Buchwald-Hartwig conditions would substitute the bromine atom, yielding an amino-fluorobenzonitrile derivative.

These coupling strategies are more commonly employed in the synthesis of substituted fluorobenzonitriles rather than as a reaction on the pre-formed this compound, as they often rely on more reactive aryl bromides, iodides, or triflates as coupling partners.

Table 4: Common Cross-Coupling Reactions

| Reaction Name | Catalyst/Reagents | Bond Formed | Typical Substrate for Fluorobenzonitrile Synthesis |

| Suzuki-Miyaura | Pd catalyst, Base, Boronic acid/ester | C-C | Aryl bromide or iodide |

| Buchwald-Hartwig | Pd catalyst, Base, Amine | C-N | Aryl bromide or iodide |

Reactivity and Advanced Chemical Transformations of 3 Acetyl 5 Fluorobenzonitrile Derivatives

Reactivity Profiles of the Nitrile Group in Substituted Benzonitriles

The nitrile group (–C≡N) is a strongly electron-withdrawing group due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. This electronic feature makes the carbon atom of the nitrile group electrophilic and susceptible to nucleophilic attack. libretexts.orgchemistrysteps.com The reactivity of the nitrile group in benzonitriles is significantly modulated by the nature of other substituents on the aromatic ring.

In 3-Acetyl-5-fluorobenzonitrile, both the acetyl and fluoro groups are electron-withdrawing, which further enhances the electrophilic character of the nitrile carbon. This increased electrophilicity facilitates reactions such as hydrolysis, reduction, and additions of organometallic reagents. For instance, fluorinated benzonitriles have been shown to exhibit enhanced reactivity in certain C-C bond activation reactions. acs.orgresearchgate.net The presence of a fluoro substituent can influence the thermodynamic parameters of reactions involving the nitrile group. acs.org

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, proceeding through an amide intermediate. chemistrysteps.comlibretexts.org It can also be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.orglibretexts.orgnih.govsemanticscholar.org Furthermore, the addition of Grignard reagents to the nitrile group, followed by hydrolysis, provides a route to ketones. chemistrysteps.comyoutube.com

| Reaction Type | Reagents | Product |

| Hydrolysis | H₃O⁺ or OH⁻, heat | 3-Acetyl-5-fluorobenzoic acid |

| Reduction | 1. LiAlH₄ 2. H₂O | (3-Acetyl-5-fluorophenyl)methanamine |

| Grignard Addition | 1. R-MgBr 2. H₃O⁺ | 1-(3-Acetyl-5-fluorophenyl)-1-alkanone |

Transformations Involving the Acetyl Moiety

The acetyl group (–COCH₃) is a versatile functional group that can undergo a variety of chemical transformations, including reactions at the carbonyl carbon and manipulations of the methyl group.

The carbonyl carbon of the acetyl group is sp² hybridized and has a trigonal planar geometry. Nucleophilic addition to this carbonyl group leads to the formation of a tetrahedral intermediate, and if the two groups attached to the carbonyl are different, a new stereocenter is created. libretexts.orgsaskoer.calibretexts.org In the case of this compound, the carbonyl carbon is prochiral.

Stereoselective reactions can be achieved by using chiral reagents or catalysts, or by the influence of existing chiral centers in the molecule. For prochiral ketones, nucleophilic attack can occur from two different faces (Re and Si faces) of the planar carbonyl group. saskoer.calibretexts.org In the absence of any chiral influence, a racemic mixture of enantiomers will be formed. However, the steric and electronic environment around the carbonyl group can influence the direction of nucleophilic attack, potentially leading to diastereoselectivity if another stereocenter is present. Models such as the Felkin-Anh and Cieplak models can be used to predict the stereochemical outcome of nucleophilic additions to chiral ketones. youtube.com

Oxidative Transformations:

A significant oxidative transformation of the acetyl group in this compound is the haloform reaction. This reaction is specific to methyl ketones and involves the exhaustive halogenation of the methyl group in the presence of a base, followed by cleavage of the resulting trihalomethyl group to yield a carboxylic acid and a haloform (CHX₃). chemistrylearner.comiitk.ac.inbyjus.comwikipedia.org This provides a direct method to convert the acetyl group into a carboxyl group. It is important to note that fluoroform cannot be prepared via this reaction due to the instability of the hypofluorite (B1221730) ion. byjus.com

Reductive Transformations:

The acetyl group can be reduced to a secondary alcohol or completely to an ethyl group.

Reduction to an Alcohol: The carbonyl group of the acetyl moiety can be selectively reduced to a hydroxyl group using various reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed for this transformation. ijaerd.orgbme.hu Given the presence of a nitrile group, which can also be reduced by LiAlH₄, a chemoselective reducing agent like NaBH₄ would be preferred for the selective reduction of the ketone.

Reduction to an Alkane: The acetyl group can be completely reduced to an ethyl group via methods like the Wolff-Kishner or Clemmensen reduction. The Wolff-Kishner reduction involves the formation of a hydrazone followed by treatment with a strong base at high temperatures. The Clemmensen reduction utilizes amalgamated zinc in the presence of a strong acid. The choice of method would depend on the stability of the other functional groups in the molecule under the respective reaction conditions.

| Transformation | Reagent(s) | Product Functional Group |

| Oxidation | Br₂, NaOH (aq) | Carboxylic acid |

| Reduction to Alcohol | NaBH₄, MeOH | Secondary alcohol |

| Reduction to Alkane | H₂NNH₂, KOH, heat (Wolff-Kishner) | Ethyl group |

Aromatic Reactivity Influenced by Fluorine and Nitrile Substituents

The reactivity of the benzene (B151609) ring in this compound towards electrophilic and nucleophilic aromatic substitution is governed by the electronic effects of the attached functional groups.

The fluorine atom exerts a dual electronic effect on the aromatic ring: a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, and a weaker electron-donating resonance effect (+R) due to its lone pairs of electrons. In electrophilic aromatic substitution, the inductive effect deactivates the ring, making it less reactive than benzene. However, the resonance effect directs incoming electrophiles to the ortho and para positions.

In the context of nucleophilic aromatic substitution (SNAr), the strong electron-withdrawing nature of fluorine can activate the ring towards nucleophilic attack, especially when it is positioned ortho or para to a leaving group. youtube.comlibretexts.orgnih.gov This is because it helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. wikipedia.orgmasterorganicchemistry.com

The nitrile group is a powerful electron-withdrawing group through both inductive and resonance effects (-I and -R). This strongly deactivates the aromatic ring towards electrophilic aromatic substitution. msu.eduyoutube.comlumenlearning.comlibretexts.orgmsu.edu The deactivating effect is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.

Conversely, the strong electron-withdrawing nature of the nitrile group activates the aromatic ring for nucleophilic aromatic substitution, particularly when it is ortho or para to a leaving group, as it can effectively stabilize the intermediate carbanion through resonance. libretexts.orgmasterorganicchemistry.com

In this compound, all three substituents (acetyl, fluoro, and nitrile) are electron-withdrawing and meta-directing for electrophilic aromatic substitution. Therefore, electrophilic substitution on this molecule would be significantly disfavored and would be expected to occur at the positions meta to all three groups, if at all. For nucleophilic aromatic substitution, the presence of these electron-withdrawing groups would activate the ring, making it susceptible to attack by strong nucleophiles, potentially leading to the displacement of the fluorine atom.

| Substituent | Inductive Effect | Resonance Effect | Effect on Electrophilic Aromatic Substitution | Directing Influence (Electrophilic) | Effect on Nucleophilic Aromatic Substitution |

| -F | Strong -I | Weak +R | Deactivating | Ortho, Para | Activating |

| -CN | Strong -I | Strong -R | Strongly Deactivating | Meta | Activating |

| -COCH₃ | Strong -I | Strong -R | Strongly Deactivating | Meta | Activating |

Mechanistic Investigations of Reactions Involving this compound

A thorough review of available scientific literature indicates that detailed mechanistic investigations specifically targeting the reactions of this compound are not extensively documented. This suggests that the reaction dynamics of this particular compound represent a niche area of chemical research with opportunities for further exploration. However, by applying fundamental principles of organic chemistry, we can deduce the likely mechanistic pathways for reactions involving this molecule. The reactivity of this compound is primarily dictated by the interplay of the electronic properties of its three key functional groups: the acetyl group, the fluoro group, and the cyano group, all attached to a benzene ring.

The acetyl group (-COCH₃) serves as the primary site for many chemical transformations, particularly nucleophilic addition reactions at the electrophilic carbonyl carbon. The fluoro (-F) and cyano (-CN) groups, positioned at the meta-positions relative to the acetyl group, exert significant influence on the reactivity of the acetyl moiety through their inductive and resonance effects. Both the fluoro and cyano groups are electron-withdrawing, which is expected to enhance the electrophilicity of the carbonyl carbon in the acetyl group, making it more susceptible to nucleophilic attack.

One of the most fundamental reactions involving an acetyl group is nucleophilic addition. In this type of reaction, a nucleophile attacks the partially positive carbonyl carbon, leading to the formation of a tetrahedral intermediate. This process can be either base-promoted or acid-catalyzed. In a base-promoted mechanism, a strong nucleophile directly attacks the carbonyl carbon. In an acid-catalyzed mechanism, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon, facilitating the attack by a weaker nucleophile.

Table 1: Generalized Mechanism of Nucleophilic Addition to this compound

| Step | Description |

| 1 | A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon of the acetyl group. |

| 2 | The π-bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. |

| 3 | The alkoxide intermediate is subsequently protonated by a protic solvent or a weak acid to yield the final alcohol product. |

The electron-withdrawing nature of the fluoro and cyano groups is anticipated to stabilize the negatively charged tetrahedral intermediate, thereby potentially increasing the rate of nucleophilic addition compared to an unsubstituted acetophenone.

Further research, including kinetic studies and computational modeling, would be invaluable to fully elucidate the specific reaction mechanisms and transition states for reactions involving this compound. Such studies would provide quantitative data on reaction rates and activation energies, offering a more complete understanding of its chemical behavior.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 3-Acetyl-5-fluorobenzonitrile in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In ¹H NMR spectroscopy, the aromatic protons of the this compound ring would exhibit distinct chemical shifts and coupling patterns due to the influence of the electron-withdrawing acetyl and nitrile groups, and the electronegative fluorine atom. The protons would appear as multiplets in the aromatic region of the spectrum. The methyl protons of the acetyl group would be observed as a singlet in the aliphatic region.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule. preprints.org The carbon atoms directly bonded to the electronegative fluorine, the nitrile nitrogen, and the acetyl oxygen would show characteristic downfield shifts. The quaternary carbons, including the one attached to the fluorine and the one between the two substituents, would also be identifiable.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures. Actual experimental values may vary depending on the solvent and experimental conditions.)

| Atom Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H NMR | ||

| Aromatic CH | 7.5 - 8.2 | Multiplets |

| Acetyl CH₃ | ~2.6 | Singlet |

| ¹³C NMR | ||

| C=O (Acetyl) | >190 | |

| C-F | 160 - 165 (d, ¹JCF) | |

| Aromatic C-H | 115 - 140 | |

| Aromatic C-CN | ~135 | |

| Aromatic C-C=O | ~140 | |

| C≡N (Nitrile) | 115 - 120 | |

| CH₃ (Acetyl) | 25 - 30 |

This interactive table summarizes the expected NMR spectral data.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

A study on the related compound 3-acetylbenzonitrile (B155718) provides a strong basis for assigning the vibrational modes of the fluorinated derivative. materialsciencejournal.org The key vibrational frequencies are associated with the nitrile, acetyl, and substituted benzene (B151609) ring moieties.

C≡N Stretch: The nitrile group exhibits a very strong and sharp absorption band in the IR spectrum, typically in the range of 2220-2240 cm⁻¹. This is one of the most characteristic peaks for identifying benzonitrile (B105546) derivatives. acs.org

C=O Stretch: The carbonyl group of the acetyl substituent gives rise to another strong and sharp absorption in the IR spectrum, usually found between 1680-1700 cm⁻¹ for aromatic ketones. materialsciencejournal.org

C-F Stretch: The carbon-fluorine bond will produce a strong absorption in the fingerprint region of the IR spectrum, generally in the 1000-1250 cm⁻¹ range.

Aromatic Ring Vibrations: The benzene ring itself has several characteristic vibrational modes, including C-H stretching above 3000 cm⁻¹ and C=C ring stretching modes in the 1450-1600 cm⁻¹ region. materialsciencejournal.org

The FT-IR and FT-Raman spectra of 3-acetylbenzonitrile have been recorded and analyzed, with assignments supported by Density Functional Theory (DFT) calculations. materialsciencejournal.org The introduction of a fluorine atom in this compound is expected to shift these vibrational frequencies due to its mass and electronic effects.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Medium |

| C≡N Nitrile Stretch | 2220 - 2240 | Strong | Medium |

| C=O Carbonyl Stretch | 1680 - 1700 | Strong | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |

| C-F Stretch | 1000 - 1250 | Strong | Weak |

This interactive table outlines the key vibrational modes and their expected spectral locations.

Mass Spectrometry (MS) for Elucidating Molecular Structure and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₉H₆FNO), the molecular weight is 163.15 g/mol . cato-chem.comechemi.com

In electron impact (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 163. The fragmentation of this molecular ion provides valuable structural information. Common fragmentation pathways for aromatic ketones involve cleavage of the bonds adjacent to the carbonyl group. libretexts.org

Key expected fragmentation patterns for this compound include:

Loss of a methyl radical (•CH₃): This α-cleavage results in a prominent peak at m/z 148 (M-15). The resulting acylium ion is resonance-stabilized.

Loss of a ketene (B1206846) molecule (CH₂=C=O) or acetyl radical (•COCH₃): Cleavage of the bond between the carbonyl carbon and the aromatic ring can lead to a fragment corresponding to the fluorobenzonitrile cation at m/z 120 (M-43).

Loss of carbon monoxide (CO): The acylium ion at m/z 148 can further lose a molecule of CO, yielding a fragment at m/z 120 (M-15-28).

These fragmentation patterns help to confirm the presence of the acetyl group and its connection to the fluorobenzonitrile core. nih.govraco.cat

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Description |

| 163 | [C₉H₆FNO]⁺ | Molecular Ion (M⁺) |

| 148 | [M - CH₃]⁺ | Loss of a methyl radical |

| 120 | [M - COCH₃]⁺ | Loss of an acetyl radical |

This interactive table shows the primary expected fragments in the mass spectrum.

X-ray Crystallography for Solid-State Structural Determination of this compound and its Co-crystals

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. eurjchem.com If single crystals of this compound can be grown, this technique would provide unambiguous data on its molecular geometry and intermolecular interactions.

A crystallographic study would reveal:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C=O, C≡N, C-F) and angles within the molecule, confirming the planarity of the benzene ring and the geometry of the substituents.

Conformation: The orientation of the acetyl group relative to the plane of the aromatic ring.

Intermolecular Interactions: How the molecules pack together in the crystal lattice. This can reveal the presence of non-covalent interactions such as dipole-dipole forces, C-H···O or C-H···N hydrogen bonds, and potential π-π stacking interactions between aromatic rings. eurjchem.com

While a specific crystal structure for this compound is not detailed in the provided search results, studies on related N-acetyl heterocyclic compounds show that the imide nitrogen is typically planar with the exocyclic C=O oriented anti to the ring N–C(=O) bond. st-andrews.ac.uk Similar detailed analyses of molecular geometry and packing are possible for co-crystals, where this compound is crystallized with another compound, allowing for the study of specific intermolecular recognition patterns.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Studies on Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the 200–800 nm range, which corresponds to the energy required to promote electrons from a ground state to a higher energy excited state. libretexts.org This technique is particularly useful for analyzing compounds with chromophores, such as the conjugated π-system of the benzene ring and the carbonyl group in this compound.

The UV-Vis spectrum of this compound is expected to show absorptions corresponding to two main types of electronic transitions: slideshare.netyoutube.com

π→π Transitions:* These are high-intensity absorptions arising from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic ring and C=O double bond. For substituted benzenes, these transitions typically occur below 300 nm. ijermt.orgsciencepublishinggroup.com The conjugation of the acetyl and nitrile groups with the ring influences the energy gap and thus the absorption wavelength.

n→π Transitions:* This is a lower-intensity absorption corresponding to the promotion of a non-bonding electron (from the lone pair on the carbonyl oxygen) to a π* antibonding orbital. This transition requires less energy and therefore occurs at a longer wavelength than the π→π* transitions. slideshare.net

The solvent used for analysis can influence the position of these absorption maxima (λ_max). sciencepublishinggroup.com The presence of electron-withdrawing groups like acetyl, nitrile, and fluorine on the benzene ring generally affects the position and intensity of these absorption bands compared to unsubstituted benzene. ijermt.org

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Expected Wavelength Range (λ_max) | Relative Intensity |

| π → π | 240 - 280 nm | High |

| n → π | > 300 nm | Low |

This interactive table summarizes the primary electronic transitions observable with UV-Vis spectroscopy.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. For 3-Acetyl-5-fluorobenzonitrile, DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), can elucidate its optimized molecular geometry, vibrational frequencies, and electronic properties. researchgate.net

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily excited. These calculations also allow for the generation of Molecular Electrostatic Potential (MEP) maps, which visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound using DFT

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -2.5 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.7 eV | Reflects the chemical reactivity and kinetic stability. |

Note: The data in this table is representative and derived from typical DFT calculations for similar aromatic compounds.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme. nih.gov

In a typical docking study, the 3D structure of the target protein is used as a receptor. This compound would be docked into the active site of the protein to determine the most stable binding conformation. The results are often scored based on binding energy, with lower energies indicating a more favorable interaction. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues. Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time, providing a more dynamic and realistic view of the interaction.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Fluorobenzonitrile Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physical properties, respectively. fiveable.me For a series of fluorobenzonitrile analogues, including this compound, a QSAR model could be developed to predict their potential therapeutic activity, such as inhibitory effects on a specific enzyme. nih.govmdpi.com

These models are built by calculating a wide range of molecular descriptors for each analogue. These descriptors can be categorized as electronic, steric, hydrophobic, or topological. Multiple linear regression or machine learning algorithms are then used to create an equation that correlates these descriptors with the observed activity. nih.gov Such models are valuable for prioritizing the synthesis of new analogues with potentially enhanced activity. nih.gov

Table 2: Example of Descriptors Used in a QSAR Model for Fluorobenzonitrile Analogues

| Descriptor Type | Example Descriptor | Information Provided |

|---|---|---|

| Electronic | Dipole Moment | Charge distribution and polarity. |

| Steric | Molecular Volume | Size and shape of the molecule. |

| Hydrophobic | LogP | Partition coefficient between octanol (B41247) and water. |

Conformational Analysis and Stereochemical Implications

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The primary focus for this molecule is the rotation of the acetyl group relative to the plane of the fluorobenzonitrile ring. echemi.com

Computational methods can be used to calculate the potential energy surface as a function of the dihedral angle of the acetyl group. This analysis helps identify the most stable (lowest energy) conformation and the energy barriers between different conformations. For this compound, which is an achiral molecule, there are no stereochemical implications in terms of enantiomers or diastereomers. The planarity of the aromatic ring is a key structural feature, with the substituents (acetyl, fluorine, and nitrile groups) influencing its electronic properties.

Prediction of Reaction Mechanisms and Transition State Structures

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping out the entire reaction pathway from reactants to products. For reactions involving this compound, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling, theoretical calculations can be performed to identify the transition state structures. ossila.com

The transition state is the highest energy point along the reaction coordinate, and its structure provides crucial information about the mechanism. By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict the feasibility and rate of a reaction. These computational studies can guide the optimization of reaction conditions to improve yields and selectivity.

Applications in Medicinal Chemistry Research and Chemical Biology

3-Acetyl-5-fluorobenzonitrile as a Core Scaffold for the Design of Bioactive Molecules

The structure of this compound serves as a foundational template for the synthesis of more elaborate, biologically active compounds. The benzonitrile (B105546) ring provides a rigid core that can be systematically functionalized. The ortho-positioning of the bromide and nitrile groups in related benzonitriles can facilitate the synthesis of quinazolines, which are explored for antitumor and anti-inflammatory applications. ossila.com The reactivity of substituents on the benzonitrile ring allows for selective chemical modifications, such as nucleophilic aromatic substitution at the fluorine-substituted carbon or Pd-catalyzed coupling reactions at a bromine-substituted position, enabling the construction of extensive compound libraries for drug discovery. ossila.com This strategic derivatization is central to structure-activity relationship (SAR) studies, aiming to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.

Development of Enzyme Inhibitors Incorporating the Fluorobenzonitrile Moiety

The unique electronic properties of the fluorobenzonitrile moiety make it a privileged structural motif in the design of various enzyme inhibitors. Its ability to form specific interactions with protein residues contributes significantly to the binding affinity and efficacy of these molecules.

The most prominent application of the fluorobenzonitrile scaffold is in the development of inhibitors for Hypoxia-Inducible Factor 2α (HIF-2α), a key transcription factor implicated in the progression of certain cancers, particularly clear cell renal cell carcinoma (ccRCC). researcher.lifenih.gov In many ccRCC cases, inactivation of the von Hippel-Lindau (VHL) tumor suppressor protein leads to the stabilization and accumulation of HIF-2α, driving tumor growth. aacrjournals.orgascopubs.org Inhibitors containing the fluorobenzonitrile core are designed to bind to an internal cavity within the PAS-B domain of HIF-2α, allosterically preventing its crucial heterodimerization with its partner protein, ARNT (also known as HIF-1β). nih.govacs.org This disruption blocks the transcriptional activity of HIF-2α, thereby inhibiting the expression of genes involved in angiogenesis and cell proliferation. aacrjournals.orgnih.gov

PT2977 (Belzutifan, MK-6482) is a second-generation HIF-2α inhibitor that evolved from the PT2385 scaffold, demonstrating increased potency and an improved pharmacokinetic profile. nih.govmedchemexpress.com Belzutifan, which incorporates a 3-fluorobenzonitrile (B1294923) moiety, binds to the HIF-2α pocket and allosterically destabilizes the HIF-2α/ARNT dimer. medkoo.com It potently inhibits HIF-2α-mediated transcription, with an IC₅₀ of approximately 7.9 to 9 nM. medchemexpress.commedkoo.com This leads to the suppression of downstream target genes and has shown significant antitumor activity in preclinical models of VHL-deficient ccRCC. medkoo.com Belzutifan was granted FDA approval in 2021 for the treatment of VHL disease-associated renal cell carcinoma. nih.govnih.gov

Table 1: Research Findings on HIF-2α Inhibitors

| Compound | Target | Key Research Findings | Citations |

| PT2385 | HIF-2α | First-in-class selective HIF-2α antagonist; disrupts HIF-2α/ARNT dimerization. Shows efficacy in ccRCC xenograft models and inhibits HIF-2α target gene expression. | researcher.lifenih.govaacrjournals.orgnih.gov |

| PT2977 (Belzutifan) | HIF-2α | Second-generation, orally active, and selective HIF-2α inhibitor with an IC₅₀ of ~9 nM. Blocks HIF-2α-mediated transcription and demonstrates potent antitumor activity. FDA-approved for VHL disease-associated RCC. | nih.govmedchemexpress.commedkoo.comnih.gov |

Ubiquitin-specific protease 30 (USP30) is a deubiquitylating enzyme located on the mitochondrial outer membrane that acts as a negative regulator of mitophagy, the process of clearing damaged mitochondria. nih.govfrontiersin.org Inhibition of USP30 is being explored as a therapeutic strategy for conditions associated with defective mitophagy, such as Parkinson's disease. biorxiv.orgnih.gov Research has led to the identification of potent and selective small-molecule USP30 inhibitors. nih.gov While many of these inhibitors feature a common N-cyano motif for covalent binding, non-covalent inhibitors based on a benzosulfonamide scaffold have also been developed. biorxiv.orgnih.govpatsnap.com These compounds have been shown to bind to a cleft between the thumb and palm subdomains of the enzyme, preventing ubiquitin from accessing the active site. nih.gov Although the broader class of benzonitrile-containing compounds is relevant to this target, specific inhibitors derived directly from the this compound scaffold are not prominently detailed in the available literature.

Sirtuin 2 (SIRT2) is an NAD+-dependent protein deacetylase that plays a role in various cellular processes, including cell cycle regulation and microtubule dynamics. nih.govnih.gov Its dysregulation has been linked to cancer and neurodegenerative diseases, making it an attractive therapeutic target. nih.govbiorxiv.org SIRT2 is primarily located in the cytoplasm where it deacetylates proteins such as α-tubulin. nih.govbiorxiv.org The development of potent and selective SIRT2 inhibitors is an active area of research. nih.gov While a variety of chemical scaffolds have been investigated for SIRT2 inhibition, the direct application of this compound as a core structure for these inhibitors is not extensively documented in current research literature. mdpi.comresearchgate.net

Dipeptidyl peptidase IV (DPP-IV) is an enzyme that rapidly inactivates incretin (B1656795) hormones like GLP-1 and GIP, which are crucial for stimulating insulin (B600854) secretion. nih.gov Inhibitors of DPP-IV, known as "gliptins," are an established class of oral medications for the management of type 2 diabetes. sigmaaldrich.comnih.gov These drugs work by prolonging the action of endogenous incretins, leading to improved glycemic control. nih.gov The chemical structures of approved DPP-IV inhibitors are diverse, often containing nitrile or other functional groups that interact with the enzyme's active site. nih.gov However, specific examples of DPP-IV inhibitors built upon the this compound scaffold are not described in the reviewed scientific literature.

Farnesyltransferase (FTase) is an enzyme that catalyzes the attachment of a farnesyl group to proteins, a critical post-translational modification for their proper function and localization, particularly for the Ras family of oncoproteins. wikipedia.orgnih.gov Farnesyltransferase inhibitors (FTIs) were developed as potential cancer therapeutics to block the function of abnormally active Ras. wikipedia.orgnih.gov These inhibitors are designed to prevent the farnesylation process, thereby compromising the signaling pathways that contribute to tumor growth. medchemexpress.com Several potent FTIs, such as Tipifarnib and Lonafarnib, have been developed and investigated in clinical trials. medchemexpress.comprobechem.com These molecules are often peptidomimetic or small molecules that compete with the protein substrate or the farnesyl pyrophosphate. probechem.commedchemexpress.com While the benzonitrile chemical entity is common in medicinal chemistry, its specific use within the this compound framework for the development of FTase inhibitors is not a primary focus in the existing body of research literature.

Metabotropic Glutamate (B1630785) Subtype-5 Receptor (mGluR5) Ligands

While direct biological activity data for this compound as a Metabotropic Glutamate Subtype-5 Receptor (mGluR5) ligand is not extensively documented in publicly available research, its structural components are of significant interest in the design of mGluR5 negative allosteric modulators (NAMs). The 3-fluorobenzonitrile scaffold is a key feature in several potent and selective mGluR5 NAMs. These modulators are being investigated for their therapeutic potential in a variety of neurological and psychiatric disorders, including anxiety, depression, and Fragile X syndrome.

Research into mGluR5 NAMs has led to the development of compounds that contain the fluorobenzonitrile moiety. For instance, compounds such as 3-Fluoro-5-(3-(pyridine-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile have been developed as selective mGluR5 NAMs. Another notable example is 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile, which has been synthesized as a positron emission tomography (PET) radiotracer for imaging mGluR5 in the brain. nih.gov The presence of the 3-fluorobenzonitrile group in these molecules underscores its importance for achieving high affinity and selectivity for the mGluR5 allosteric binding site.

Given the established role of the 3-fluorobenzonitrile core in mGluR5 ligands, this compound represents a valuable chemical intermediate or a starting point for the synthesis of more complex derivatives. The acetyl group at the 3-position can be chemically modified to introduce a variety of other functional groups, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

| Compound Name | Application/Significance |

|---|---|

| 3-Fluoro-5-(3-(pyridine-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile | Selective mGluR5 Negative Allosteric Modulator (NAM) |

| 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile | PET radiotracer for imaging mGluR5 |

Structure-Based and Ligand-Based Drug Design Approaches for Fluorobenzonitrile Scaffolds

The development of novel therapeutic agents targeting specific biological receptors often employs sophisticated computational techniques such as structure-based drug design (SBDD) and ligand-based drug design (LBDD). These approaches are highly relevant to the utilization of fluorobenzonitrile scaffolds, including this compound.

Structure-Based Drug Design (SBDD) relies on the three-dimensional structure of the target protein to design molecules that can bind to it with high affinity and selectivity. For targets where the crystal structure is known, such as mGluR5, SBDD can be a powerful tool. nih.gov In the context of fluorobenzonitrile scaffolds, SBDD would involve:

Docking Studies: Virtually screening libraries of fluorobenzonitrile derivatives against the allosteric binding site of mGluR5 to predict their binding orientation and affinity.

De Novo Design: Using the structural information of the binding pocket to design novel fluorobenzonitrile-containing molecules from scratch.

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the target is unknown or when a set of known active ligands is available. This approach focuses on the properties of these known ligands to develop a pharmacophore model, which represents the essential steric and electronic features required for biological activity. For fluorobenzonitrile scaffolds, LBDD strategies would include:

Pharmacophore Modeling: Identifying the common chemical features of known fluorobenzonitrile-containing mGluR5 NAMs to create a model that can be used to screen for new, structurally diverse compounds.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structures of fluorobenzonitrile derivatives with their biological activities to predict the potency of new analogs.

Role of Fluorine in Modulating Molecular Interactions and Biological Activity

The strategic placement of fluorine, as seen in the this compound scaffold, can lead to several beneficial effects:

Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with the target protein, such as dipole-dipole or hydrogen bonding interactions.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.

Modulation of Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity, pKa, and conformational preferences, which in turn can affect its solubility, membrane permeability, and oral bioavailability.

| Property | Effect of Fluorine |

|---|---|

| Binding Affinity | Can be increased through favorable electrostatic interactions. |

| Metabolic Stability | Often enhanced due to the strength of the C-F bond. |

| Lipophilicity | Generally increases, which can improve membrane permeability. |

| pKa | Can be lowered for nearby acidic or basic groups, affecting ionization state. |

Elucidation of Molecular Mechanisms of Action in Biological Systems

Understanding the molecular mechanism of action of a drug candidate is crucial for its development. For compounds containing the fluorobenzonitrile scaffold, this involves investigating how they interact with their biological target at a molecular level to produce a pharmacological effect.

In the case of mGluR5 NAMs, the mechanism involves binding to an allosteric site on the receptor, which is distinct from the orthosteric site where the endogenous ligand glutamate binds. This allosteric binding induces a conformational change in the receptor that reduces its response to glutamate.

The elucidation of these mechanisms often involves a combination of experimental and computational techniques:

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These techniques can provide high-resolution structural information of the ligand-receptor complex, revealing the specific interactions between the fluorobenzonitrile moiety and the amino acid residues in the allosteric binding pocket.

Molecular Dynamics (MD) Simulations: These computational simulations can model the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the binding and the conformational changes induced in the receptor.

Site-Directed Mutagenesis: By systematically mutating amino acid residues in the binding pocket and measuring the effect on ligand binding and activity, researchers can identify the key residues involved in the interaction.

Through these approaches, a detailed understanding of how fluorobenzonitrile-containing molecules exert their biological effects can be achieved, which is essential for the rational design of more effective and safer therapeutic agents.

Role As a Synthetic Intermediate and Building Block in Organic Synthesis

Utility in the Construction of Complex Organic Molecules

The unique arrangement of the acetyl, fluoro, and cyano groups on the benzene (B151609) ring of 3-acetyl-5-fluorobenzonitrile provides multiple reactive sites for the construction of elaborate molecular architectures. The acetyl group, a ketone, can undergo a variety of reactions such as nucleophilic additions, reductions to an alcohol, or serve as a handle for forming carbon-carbon bonds through reactions like aldol (B89426) condensations. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The fluorine atom, an electron-withdrawing group, influences the reactivity of the aromatic ring and can be a site for nucleophilic aromatic substitution under certain conditions or be retained in the final product for its unique properties in medicinal chemistry and materials science. This multifunctionality allows for sequential and selective reactions, enabling the assembly of complex structures. For instance, the acetyl group can be used as a point of attachment for building larger molecular scaffolds, while the nitrile and fluorine groups can be modified in subsequent steps to introduce further diversity.

The presence of both an electron-withdrawing nitrile group and a meta-directing acetyl group influences the regioselectivity of further electrophilic aromatic substitutions, potentially allowing for the controlled introduction of additional substituents on the aromatic ring. This controlled functionalization is a key aspect in the strategic synthesis of complex organic molecules. The utility of related acetyl-substituted chromenones in the synthesis of novel heterocyclic compounds as potential antiproliferative agents highlights the value of the acetyl group as a synthetic handle for building biologically active molecules. mdpi.com

Participation in Multicomponent Reactions and Tandem Processes

The functional groups of this compound make it a suitable candidate for participation in multicomponent reactions (MCRs) and tandem (or domino) processes, which are highly efficient synthetic strategies that allow for the formation of multiple bonds in a single operation.

The ketone functionality of the acetyl group can readily participate in reactions like the Gewald aminothiophene synthesis, a well-known multicomponent reaction. wikipedia.org In a hypothetical Gewald reaction, this compound could react with an α-cyano ester and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene. wikipedia.orgarkat-usa.orgorganic-chemistry.org Such thiophene (B33073) derivatives are important scaffolds in medicinal chemistry. researchgate.net A variation of the Gewald reaction has been successfully used to synthesize 3-acetyl-2-aminothiophenes from cyanoacetone, demonstrating the feasibility of incorporating an acetyl group into the final thiophene product.

The nitrile group can also be a key participant in tandem reactions. For example, palladium-catalyzed tandem addition/cyclization reactions of functionalized benzonitriles with arylboronic acids have been developed for the synthesis of various nitrogen-containing heterocycles. nih.gov While the specific reactivity of this compound in such a process has not been detailed, the general methodology of activating the nitrile group for subsequent intramolecular cyclization presents a potential pathway for creating complex heterocyclic systems from this precursor. nih.govacs.orgresearchgate.net

Synthesis of Polyaromatic Compounds and Biaryl Systems

The fluorine and nitrile functionalities on the aromatic ring of this compound make it a valuable precursor for the synthesis of polyaromatic compounds and, more specifically, biaryl systems. Biaryl moieties are prevalent in pharmaceuticals, agrochemicals, and liquid crystals.

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds between aryl halides or triflates and organoboron compounds. thieme-connect.deresearchgate.netyoutube.comresearchgate.netnih.gov As a fluorinated aromatic compound, this compound could potentially undergo C-F bond activation for cross-coupling reactions, although this is generally more challenging than with heavier halogens. More commonly, a bromo or iodo group would be introduced onto the ring to facilitate such reactions. However, the existing fluorine atom can influence the reactivity of other leaving groups on the ring and can be a desirable feature in the final biaryl product due to its effects on conformation and metabolic stability.

Another important reaction for biaryl synthesis is the Buchwald-Hartwig amination, which forms carbon-nitrogen bonds. wikipedia.orgacsgcipr.orgorganic-chemistry.orgyoutube.comnovartis.com While this reaction doesn't directly form biaryls, it is a key method for synthesizing arylamines, which can be further functionalized. The fluorine atom in this compound can activate the ring for nucleophilic aromatic substitution, and the compound could be a substrate in palladium-catalyzed amination reactions if a suitable leaving group is present.

The following table provides examples of catalyst systems commonly used in Suzuki-Miyaura and Buchwald-Hartwig reactions, which are relevant to the synthesis of biaryl and related systems from precursors like this compound.

| Reaction Type | Catalyst/Precursor | Ligand | Typical Substrates |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(OAc)₂, Pd₂(dba)₃ | PPh₃, XPhos, SPhos | Aryl halides/triflates and Arylboronic acids |

| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ | BINAP, DPPF, Josiphos | Aryl halides/triflates and Amines |

Precursor for Radiolabeled Compounds for Research Applications (e.g., ¹⁸F-labeling for PET tracer precursors)

One of the most significant applications of fluorinated benzonitrile (B105546) derivatives is in the field of positron emission tomography (PET) imaging. The fluorine-18 (B77423) (¹⁸F) isotope is a widely used radionuclide for PET due to its favorable decay characteristics. mdpi.com this compound can be considered a precursor or a structural motif for the development of ¹⁸F-labeled radiotracers.

The synthesis of PET tracers often involves the late-stage introduction of ¹⁸F onto a precursor molecule. This is typically achieved through nucleophilic substitution, where a leaving group is displaced by [¹⁸F]fluoride. While this compound already contains a stable ¹⁹F atom, its non-radioactive counterpart with a suitable leaving group (such as a nitro or trimethylammonium group) at the 5-position could serve as a precursor for the synthesis of [¹⁸F]this compound. The electron-withdrawing acetyl and nitrile groups would activate the aromatic ring towards nucleophilic substitution, facilitating the ¹⁸F-labeling reaction.

The development of ¹⁸F-labeled radiotracers often requires multi-step syntheses, and having versatile building blocks is crucial. nih.govacs.orgsnmjournals.org The functional groups on this compound allow for its incorporation into larger molecules that can then be radiolabeled. For example, the acetyl group could be elaborated into a more complex side chain designed to bind to a specific biological target, with the fluorobenzonitrile core serving as the platform for radiolabeling. The synthesis of ¹⁸F-labeled fatty acids and other biomolecules for PET imaging often relies on robust labeling strategies applied to functionalized precursors. snmjournals.orgspringernature.com

The table below summarizes key aspects of ¹⁸F-labeling relevant to precursors like derivatives of this compound.

| Parameter | Description | Relevance to Precursors |

|---|---|---|

| Radionuclide | Fluorine-18 (¹⁸F) | The target isotope for labeling. |

| Half-life | 109.7 minutes | Requires rapid and efficient labeling reactions. |

| Labeling Method | Nucleophilic Aromatic Substitution (SNAr) | A common method where a leaving group on the precursor is displaced by [¹⁸F]fluoride. |

| Activating Groups | Electron-withdrawing groups (e.g., -CN, -C(O)R, -NO₂) | Enhance the rate of SNAr by stabilizing the Meisenheimer intermediate. The acetyl and nitrile groups in the target compound serve this purpose. |

| Common Leaving Groups | -NO₂, -NMe₃⁺, -halogens (in activated systems) | These would be present on the precursor molecule to be displaced by ¹⁸F. |

Future Directions and Emerging Research Avenues

Chemo- and Regioselective Functionalization of 3-Acetyl-5-fluorobenzonitrile

The presence of multiple reactive centers in this compound presents a significant challenge and a considerable opportunity for synthetic chemists. The acetyl (carbonyl), cyano (nitrile), and fluoro moieties, along with the aromatic ring itself, offer distinct sites for chemical modification. Future research will undoubtedly focus on developing highly chemo- and regioselective methods to functionalize one site without affecting the others, enabling the creation of a diverse library of derivatives.

The relative reactivity of the functional groups dictates the feasibility of selective transformations. The carbonyl group of the acetyl moiety is susceptible to a wide range of nucleophilic additions and condensation reactions. The nitrile group can undergo hydrolysis, reduction, or cycloaddition reactions. The fluorine atom, typically the most robust group on the ring, can be substituted under specific nucleophilic aromatic substitution (SNAr) conditions, often requiring harsh conditions or activation by other groups. The aromatic ring itself is activated towards electrophilic substitution at positions ortho and para to the acetyl group and meta to the cyano and fluoro groups, though the combined deactivating effect of these groups makes such reactions challenging.

Table 1: Potential Chemo- and Regioselective Reactions on this compound

| Target Site | Reaction Type | Potential Reagents and Conditions | Expected Product Type |

| Acetyl Group (Carbonyl) | Reduction | NaBH | Secondary Alcohol |

| Grignard Reaction | RMgBr, RLi | Tertiary Alcohol | |

| Wittig Reaction | Ph | Alkene | |

| Knoevenagel Condensation | Malononitrile, base | Benzylidene Malononitrile Derivative | |

| Cyano Group (Nitrile) | Reduction | H | Primary Amine (Benzylamine derivative) |

| Hydrolysis (Acidic/Basic) | H | Carboxylic Acid or Carboxamide | |

| [2+3] Cycloaddition | NaN | Tetrazole | |

| Aromatic Ring | Nucleophilic Aromatic Substitution (S | NaOMe, high temperature/pressure | 3-Acetyl-5-methoxybenzonitrile |

| C-H Activation/Functionalization | Transition metal catalysts (e.g., Pd, Rh) | Arylated/Alkylated Derivatives |

Integration of this compound into Advanced Synthetic Methodologies (e.g., Flow Chemistry)

The synthesis and derivatization of fluorinated aromatic compounds can involve hazardous reagents, high temperatures, and exothermic reactions, posing significant safety and scalability challenges in traditional batch reactors. Continuous flow chemistry offers a compelling solution to these issues by providing superior control over reaction parameters. rsc.org

Integrating the synthesis and functionalization of this compound into flow chemistry systems is a promising future direction. flinders.edu.au Flow reactors, characterized by their small internal volumes and high surface-area-to-volume ratios, enable rapid heat and mass transfer. consensus.app This enhanced control allows for the safe use of highly reactive intermediates and hazardous reagents, such as nitrating agents or organometallics, by minimizing the volume of reactive material at any given time. researchgate.net

Key advantages of applying flow chemistry to this compound include:

Enhanced Safety: Performing potentially explosive or highly exothermic reactions (e.g., nitration, diazotization) in a confined and controlled flow environment significantly reduces risks. researchgate.netsemanticscholar.org

Improved Yield and Selectivity: Precise control over temperature, pressure, and residence time can minimize the formation of byproducts and improve the selectivity of reactions. consensus.app

Scalability: Scaling up production in a flow system involves running the reactor for longer periods or using parallel reactors, avoiding the complex and often problematic issues of scaling up batch reactions. rsc.org

Automation and Integration: Flow systems can be automated and integrated with in-line purification and analysis techniques, creating a streamlined, multi-step synthesis process for generating diverse libraries of derivatives for screening. flinders.edu.au

Future work could involve developing telescoped flow syntheses where crude this compound is produced and then directly fed into subsequent reactors for selective functionalization, purification, and analysis in a continuous, automated sequence.

Computational Design and Rational Modification of Novel Derivatives with Tuned Properties

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. These approaches can be leveraged to design novel derivatives of this compound with specific, fine-tuned properties, thereby accelerating the discovery process and reducing reliance on costly and time-consuming trial-and-error synthesis.

Quantitative Structure-Activity Relationship (QSAR) studies can establish mathematical relationships between the structural features of a series of derivatives and their biological activity. frontiersin.org By analyzing how modifications to the this compound scaffold affect a desired outcome (e.g., enzyme inhibition), predictive models can be built to guide the synthesis of more potent and selective compounds. frontiersin.org

Molecular docking simulations can predict how derivatives will bind to the active site of a biological target, such as an enzyme or receptor. This allows for the rational design of molecules with improved binding affinity and specificity. For example, by modeling interactions within a target's binding pocket, researchers can strategically add or modify functional groups on the fluorobenzonitrile core to enhance interactions with key amino acid residues.

This computational-first approach enables a more focused and efficient synthetic strategy. Instead of synthesizing a large, random assortment of compounds, efforts can be concentrated on molecules that are computationally predicted to have the highest likelihood of success.

Exploration of Novel Biological Targets and Pathways for Fluorobenzonitrile Scaffolds

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. benthamdirect.comresearchgate.net Both benzonitrile (B105546) and fluorinated aromatic structures are present in numerous biologically active compounds, suggesting that the this compound scaffold is a promising starting point for drug discovery. nih.govnih.govnih.gov

Future research should aim to explore novel biological targets and pathways for derivatives of this scaffold. The diverse functionalities allow for the creation of compounds with a wide range of physicochemical properties, making them suitable for targeting various biological systems.

Table 2: Potential Biological Targets for this compound Derivatives

| Therapeutic Area | Potential Biological Target Class | Rationale & Examples |

| Oncology | Kinase Inhibitors | Many kinase inhibitors feature aromatic nitrile and fluorinated motifs for binding and metabolic stability. |

| Infectious Diseases | Bacterial or Fungal Enzymes | Benzonitrile derivatives have shown antimicrobial and antifungal activity. nih.gov The scaffold could be used to develop novel inhibitors of essential microbial pathways. |

| Neurology | CNS Receptors/Enzymes | Fluorine substitution can enhance blood-brain barrier penetration. Benzonitrile derivatives have been studied for their effects on the central nervous system. nih.govstanford.edu |

| Inflammatory Diseases | Cyclooxygenase (COX) or Lipoxygenase (LOX) enzymes | The scaffold could be adapted to mimic known anti-inflammatory agents. |

| Metabolic Disorders | Xanthine (B1682287) Oxidase Inhibitors | Amide derivatives, which can be synthesized from the nitrile group, are being investigated as inhibitors of xanthine oxidase for treating hyperuricemia. frontiersin.org |

Systematic screening of libraries derived from this compound against a wide array of biological targets could uncover unexpected activities and open up new therapeutic avenues. researchgate.netasbmb.org

Sustainable Synthesis Approaches for Fluorobenzonitrile Derivatives

The principles of green chemistry are increasingly important in chemical manufacturing to reduce environmental impact and improve process efficiency. wjpmr.com Future research will focus on developing more sustainable methods for the synthesis of this compound and its derivatives.

Key areas for improvement include:

Alternative Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like ionic liquids or water, or developing solvent-free reaction conditions. rsc.orgrsc.org

Catalysis: Developing highly efficient and recyclable catalysts to replace stoichiometric reagents, thereby minimizing waste. This includes both homogeneous and heterogeneous catalysts that can be easily separated from the reaction mixture. researchgate.netnottingham.ac.uk

Energy Efficiency: Utilizing energy-efficient technologies such as microwave irradiation or mechanochemistry (ball milling) to reduce reaction times and energy consumption compared to conventional heating. wjpmr.comrsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, a core principle of green chemistry. wjpmr.com

Renewable Feedstocks: While challenging for this specific molecule, long-term research could explore pathways from bio-based starting materials.

For instance, the fluorination step, a critical part of the synthesis, could be made more sustainable by moving away from harsh, traditional methods towards modern catalytic fluorination protocols that operate under milder conditions. nottingham.ac.ukresearchgate.net Similarly, the synthesis of the benzonitrile core could be improved by using greener catalysts and solvent systems, as has been demonstrated for other benzonitriles. semanticscholar.org

Q & A

Q. Q1. What are the optimal synthetic routes for 3-Acetyl-5-fluorobenzonitrile, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of fluorinated benzonitrile derivatives typically involves substitution, oxidation, or acetylation reactions. For example:

- Substitution : Fluorination at the 5-position can be achieved using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) under anhydrous conditions .

- Acetylation : Introducing the acetyl group at the 3-position may require Friedel-Crafts acylation with acetyl chloride and Lewis acids (e.g., AlCl₃), though steric hindrance from fluorine may necessitate higher temperatures (80–100°C) .

- Key Parameters : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane:ethyl acetate gradient).

Q. Q2. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer: Use a multi-technique approach:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine-induced deshielding at C5, acetyl resonance at δ ~2.5 ppm) .

- Mass Spectrometry : HRMS (ESI) for exact mass verification (e.g., [M+H]+ ion matching calculated m/z within 3 ppm) .

- Elemental Analysis : Confirm C, H, N, F percentages (deviation <0.4% from theoretical values).

- HPLC-PDA : Purity >98% with UV detection at 254 nm .

Advanced Research Questions

Q. Q3. How do electronic effects of the acetyl and fluorine groups influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The electron-withdrawing fluorine and acetyl groups deactivate the aromatic ring, affecting catalytic coupling (e.g., Suzuki-Miyaura):

Q. Q4. How should researchers address contradictory spectroscopic data (e.g., unexpected NOE effects in NMR)?

Methodological Answer: Contradictions often arise from dynamic processes or impurities:

Q. Q3. What safety protocols are critical for handling this compound in electrophilic reactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products